Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate
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Overview
Description
Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their wide range of applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by the presence of a cyano group and a carboxylate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, with considerations for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis might be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The cyano group can be reduced to an amine group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amino-substituted dihydropyridines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential use as a calcium channel blocker or other pharmacological agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate, particularly in medicinal applications, involves its interaction with calcium channels. By binding to these channels, it can modulate calcium ion flow, which is crucial in various physiological processes such as muscle contraction and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
Methyl 6-cyano-3,4-dihydropyridine-1(2H)-carboxylate is unique due to its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other dihydropyridines.
Properties
CAS No. |
144688-88-0 |
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Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
methyl 6-cyano-3,4-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)10-5-3-2-4-7(10)6-9/h4H,2-3,5H2,1H3 |
InChI Key |
UDJKRWUAGPIVAT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCCC=C1C#N |
Origin of Product |
United States |
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